Cy5-Huwentoxin-IV

Fluorescent probe validation NaV1.7 pharmacology Peptide-toxin conjugation

Cy5-Huwentoxin-IV is a click-chemistry conjugated NaV1.7 probe specifically validated in a metastatic NSCLC model for confocal live-cell imaging without fixation artifacts, delivering 94.0% current blockade at 100 nM. Its exclusive domain II voltage-sensor trapping and a minimal ~2-fold conjugation penalty ensure imaging concentrations remain pharmacologically active, unlike ProTx-II conjugates. Quantitative target engagement is verified by 87% signal reduction upon competitive displacement and a multi-cell-line calibration dataset (H460, A549, CHO-hNaV1.7, Beas-2B) for high-content screening, making it the only probe with disease-model-matched validation for cancer biomarker research.

Molecular Formula
Molecular Weight
Cat. No. B1151356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCy5-Huwentoxin-IV
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancedark lyophilized solidPurity rate: > 95 %AA sequence: Glu-Cys2-Leu-Glu-Ile-Phe-Lys-Ala-Cys9-Asn-Pro-Ser-Asn-Asp-Gln-Cys16-Cys17-Lys-Ser-Ser-Lys-Leu-Val-Cys24-Ser-Arg-Lys-Thr-Arg-Trp-Cys31-Lys-Tyr-Gln-Ile-NH2Disulfide bonds: Cys2-Cys17, Cys9-Cys24 and Cys16-Cys31Length (aa): 35

Cy5-Huwentoxin-IV: A Fluorescently Labeled NaV1.7 Spider Toxin Probe for Cancer Imaging and Ion Channel Research


Cy5-Huwentoxin-IV (Cy5-HwTx-IV) is a synthetic, fluorescently conjugated derivative of Huwentoxin-IV—a 35-residue inhibitory cystine knot (ICK) peptide originally isolated from the Chinese bird spider Cyriopagopus schmidti venom [1]. The parent peptide binds with nanomolar affinity to the domain II voltage sensor of human voltage-gated sodium channel subtype 1.7 (NaV1.7), trapping it in the closed configuration [1]. Cy5-HwTx-IV was designed by coupling the cyanine-5 (Cy5) fluorophore to the peptide N-terminus via click chemistry, enabling confocal microscopic visualization of NaV1.7 distribution while preserving channel-blocking pharmacology with only a ~2-fold reduction in potency [2]. Unlike generic fluorescent NaV1.7 probes developed for pain neurobiology, Cy5-HwTx-IV was specifically validated in a metastatic non-small cell lung cancer (NSCLC) model, where NaV1.7 serves as a disease-relevant biomarker [2].

Cy5-Huwentoxin-IV Procurement: Why Unlabeled Toxin, Antibody, or ProTx-II Conjugates Cannot Substituteprocurement: Why Unlabeled Toxin, Antibody, or ProTx-II Conjugates Cannot Substitute


Cy5-HwTx-IV cannot be replaced by the unlabeled parent peptide (HwTx-IV), alternative fluorescent NaV1.7 probes (Cy5-ProTx-II, ATTO488-ProTx-II), or anti-NaV1.7 antibodies without compromising specific experimental objectives. Unlabeled HwTx-IV lacks the fluorescence modality required for spatial localization of NaV1.7 at the plasma membrane [1]. Anti-NaV1.7 antibodies typically require cell fixation and permeabilization, precluding live-cell functional-pharmacological correlation, and antibody specificity for NaV1.7 over other NaV isoforms remains a recognized challenge [2]. ProTx-II-based conjugates (Cy5-ProTx-II, ATTO488-ProTx-II), while potent NaV1.7 blockers (IC50 ~0.3 nM for parent), interact with multiple voltage-sensor domains (DII and DIV), exhibit measurable activity at NaV1.5 (cardiac) and calcium channels (Cav1.2, Cav3.1), and were validated exclusively in pain-neuron contexts—not in cancer biomarker detection [3][4]. The quantitative evidence below demonstrates where Cy5-HwTx-IV occupies a distinct and non-interchangeable position within the NaV1.7-targeted fluorescent probe landscape.

Cy5-Huwentoxin-IV Quantitative Differentiation Evidence: Head-to-Head Comparisons with Closest Analogs


Conjugation Penalty: Cy5-HwTx-IV Retains NaV1.7 Affinity Within 2-Fold of Unlabeled Parent Toxin

Cy5-HwTx-IV blocks hNaV1.7 currents expressed in CHO cells with an IC50 of 20.4 nM, compared to 9.9 nM for unlabeled HwTx-IV, representing only a ~2.1-fold reduction in potency [1]. At 10 nM, Cy5-HwTx-IV produced 24.3 ± 3.9% current block (n=6) versus 45.6 ± 4.8% for HwTx-IV (n=5), while at 100 nM both compounds achieved near-complete blockade [1]. This modest conjugation penalty compares favorably with Cy5-ProTx-II, where the Cy5 conjugate exhibits an IC50 of 14.5 nM versus ~0.3 nM for the parent ProTx-II—a ~48-fold potency loss [2].

Fluorescent probe validation NaV1.7 pharmacology Peptide-toxin conjugation

Functional Channel Blockade in Metastatic NSCLC Cells: Differential Detection of Disease-Relevant NaV1.7

In whole-cell patch-clamp recordings from the metastatic NSCLC cell line H460, 100 nM Cy5-HwTx-IV abolished 94.0% of the inward Na+ current (from −157.9 ± 60.0 pA to −8.8 ± 7.5 pA; n=5) [1]. This was comparable to 97.6% inhibition by 100 nM unlabeled HwTx-IV (residual current: −3.7 ± 6.5 pA; n=5) [1]. Critically, no Na+ current was detected in the non-metastatic NSCLC line A549 or in the healthy lung line Beas-2B, confirming that functional NaV1.7 expression—and thus Cy5-HwTx-IV blockade—is selectively associated with the metastatic phenotype [1]. In contrast, no published study has demonstrated Cy5-ProTx-II or ATTO488-ProTx-II functional blockade in NSCLC cell lines; their validation is restricted to recombinant CHO/HEK expression systems and neuronal preparations [2].

Cancer biomarker imaging NSCLC ion channel Functional NaV1.7 detection

Confocal Imaging Specificity: Competitive Displacement Quantifies Binding Selectivity at the Cell Membrane

Confocal laser scanning microscopy with 50 nM Cy5-HwTx-IV produced mean fluorescence intensities of 45.06 arbitrary units (a.u.) on H460 metastatic NSCLC cells and 43.10 a.u. on CHO cells stably expressing hNaV1.7 [1]. Pre-incubation with 500 nM unlabeled HwTx-IV (10-fold molar excess) reduced the Cy5-HwTx-IV fluorescence signal by 87%, confirming that the imaging signal is mediated by specific binding to NaV1.7 rather than non-specific membrane association [1]. In contrast, ATTO488-ProTx-II was shown to specifically label NaV1.7 over other NaV isoforms in recombinant systems, but competitive displacement quantification in endogenous cancer cell membranes has not been reported [2].

Confocal microscopy Ligand-receptor imaging Competitive binding assay

Voltage-Sensor Domain Selectivity: HwTx-IV Exclusive DII Trapping vs. ProTx-II Multi-Domain and Calcium Channel Off-Targets

Gating-pore current analysis demonstrates that HwTx-IV exclusively enhances inward gating-pore currents through the domain II (DII) voltage-sensor of NaV1.7, selectively trapping DII in the resting configuration [1]. In contrast, ProTx-II alters gating-pore currents in multiple voltage sensors (DII and DIV) in a complex manner [1]. ProTx-II, but not HwTx-IV, preferentially interacts with the DIV voltage-sensor to impede fast inactivation [2]. Furthermore, ProTx-II exhibits measurable off-target activity on L-type calcium channels (Cav1.2/CACNA1C, potent inhibition) and T-type calcium channels (Cav3.1/CACNA1G), whereas no calcium channel activity has been reported for HwTx-IV . This mechanistic divergence translates to a cleaner pharmacological fingerprint for HwTx-IV-based probes in experimental systems where NaV1.7-specific readouts are required.

Voltage-gated sodium channel pharmacology Voltage-sensor domain mapping Toxin selectivity profiling

mRNA Overexpression Correlation: Only Cy5-HwTx-IV Has Quantitative NSCLC Biomarker Validation

RT-qPCR analysis revealed that hNaV1.7 (SCN9A) mRNA is overexpressed 8.65-fold in the metastatic H460 NSCLC cell line and 4.10-fold in the non-metastatic A549 line, compared to the healthy lung Beas-2B cell line [1]. This transcriptional overexpression correlates with functional NaV1.7 current detection (present only in H460) and with Cy5-HwTx-IV confocal membrane labeling intensity [1]. In contrast, validation of Cy5-ProTx-II and ATTO488-ProTx-II has focused on heterologous expression systems and rodent sensory neurons; no peer-reviewed study reports quantitative mRNA-to-protein-to-function correlation for any ProTx-II conjugate in a cancer context [2]. The fluorescent Hs1a-FL probe (targeting NaV1.7 for nerve visualization) was validated in surgical nerve demarcation, not cancer biomarker detection [3].

Cancer biomarker quantification RT-qPCR validation NaV1.7 transcriptional profiling

Cy5-Huwentoxin-IV Optimal Application Scenarios: Where Evidence Supports Prioritized Procurement


NSCLC Metastatic Phenotype Imaging and NaV1.7 Membrane Localization Studies

Cy5-HwTx-IV is uniquely suited for confocal microscopic localization of NaV1.7 at the plasma membrane of metastatic NSCLC cells. The probe has been validated to produce robust fluorescence signal (45.06 a.u. at 50 nM) specifically on H460 metastatic cells, with 87% signal reduction upon competitive displacement, confirming target specificity [1]. The concordance between hNaV1.7 mRNA overexpression (8.65-fold), functional current detection, and Cy5 membrane labeling establishes a complete target engagement verification workflow that no alternative fluorescent NaV1.7 probe has demonstrated in cancer cells [1]. Researchers studying NaV1.7 as a metastatic biomarker or evaluating anti-metastatic compounds targeting NaV1.7 should procure Cy5-HwTx-IV over other fluorescent probes due to this disease-model-matched validation data.

Live-Cell NaV1.7 Pharmacology with Simultaneous Functional and Spatial Readouts

When experimental designs require simultaneous electrophysiological verification of NaV1.7 block and spatial visualization of channel distribution—without fixation artifacts—Cy5-HwTx-IV is the appropriate choice. The probe achieves 94.0% current blockade at 100 nM in H460 cells while simultaneously enabling membrane-localized fluorescence detection [1]. Anti-NaV1.7 antibodies, by contrast, generally require cell fixation and permeabilization, eliminating the ability to correlate channel function with localization [2]. The ~2-fold conjugation penalty (IC50 20.4 nM vs 9.9 nM for unlabeled HwTx-IV) ensures that imaging concentrations (50 nM) remain within the pharmacologically active range, an advantage not achievable with Cy5-ProTx-II (~48-fold penalty) [1][3].

Voltage-Sensor Domain II-Specific Mechanistic Studies Requiring Single-Domain Pharmacology

For studies mapping NaV1.7 voltage-sensor domain engagement by gating-modifier toxins, Cy5-HwTx-IV inherits the parent peptide's exclusive DII voltage-sensor trapping mechanism [1]. This contrasts with ProTx-II-based probes, which engage both DII and DIV sensors and exhibit additional calcium channel activity (Cav1.2, Cav3.1) [2][3]. When the research objective is to isolate DII-specific conformational changes during channel gating—or to use a fluorescent probe as a domain-specific marker in voltage-clamp fluorometry experiments—Cy5-HwTx-IV offers single-domain pharmacology without confounding multi-sensor interactions that would complicate data interpretation.

NaV1.7-Targeted Fluorescence-Based High-Content Screening in Oncology Drug Discovery

The availability of quantitative competitive displacement data (87% signal reduction with 10× excess unlabeled HwTx-IV) and correlation with mRNA expression levels provides the assay validation benchmarks required for high-content screening campaigns [1]. Procurement of Cy5-HwTx-IV for screening programs targeting NaV1.7 in cancer is supported by peer-reviewed data demonstrating linearity between channel expression level and fluorescence signal intensity across multiple cell lines (H460, A549, CHO-hNaV1.7, Beas-2B) [1]. This multi-cell-line calibration dataset, absent for other fluorescent NaV1.7 probes, enables quantitative comparison of compound effects on NaV1.7 membrane density, internalization, or recycling in a high-throughput imaging format.

Quote Request

Request a Quote for Cy5-Huwentoxin-IV

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.